2-Carboxypyrimidine-5-boronic acid
Description
Significance of Pyrimidine (B1678525) Scaffolds in Advanced Chemical Sciences
The pyrimidine scaffold, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal and chemical sciences. nih.govgsconlinepress.com Its derivatives are integral to life itself, forming the basic structure of nucleobases such as cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. gsconlinepress.com This inherent biological relevance has made pyrimidine derivatives a "privileged scaffold" in drug discovery, meaning they can interact with a wide variety of biological targets to elicit therapeutic effects. nih.govmdpi.com
The versatility of the pyrimidine ring allows for extensive structural modifications, leading to a vast chemical space of derivatives with a broad spectrum of pharmacological activities. nih.govgsconlinepress.com These include applications as anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antihypertensive agents. nih.govgsconlinepress.commdpi.com The ability of pyrimidine derivatives to mimic endogenous molecules allows them to interact with enzymes and cellular receptors, making them highly effective pharmacophores. nih.gov As researchers seek to address complex diseases and combat drug resistance, the pyrimidine scaffold continues to be a central focus for the design and synthesis of novel therapeutic agents. nih.gov
Evolution and Versatility of Organoboron Compounds in Organic Synthesis and Beyond
Organoboron compounds, characterized by a carbon-boron bond, have transitioned from chemical curiosities to indispensable tools in modern organic chemistry. numberanalytics.comscispace.com While the first organoboron compound was synthesized in the early 20th century, their widespread use began in the mid-20th century, largely due to the pioneering work of Herbert C. Brown on hydroboration, for which he received the Nobel Prize in Chemistry in 1979. numberanalytics.comnih.gov This reaction allows for the convenient synthesis of a wide variety of organoboranes. scispace.com
A further revolution in their application came with the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which earned Akira Suzuki a Nobel Prize in 2010. nih.govacs.org This reaction enables the formation of carbon-carbon bonds by coupling organoboron compounds with organic halides, a process that has become fundamental in the synthesis of complex molecules, including pharmaceuticals and advanced materials. numberanalytics.com
The utility of organoboron compounds, particularly boronic acids and their esters, stems from their unique properties: they are generally stable, have low toxicity, and their byproducts (like boric acid) are often environmentally benign. scispace.comacs.org Beyond synthesis, organoboron compounds are finding expanding roles in medicinal chemistry, with several boron-containing drugs approved for clinical use, and in materials science for the development of polymers, ceramics, and organic light-emitting diodes (OLEDs). numberanalytics.comnumberanalytics.comencyclopedia.pub The unique electronic structure of boron, which can exist in a neutral, trigonal planar state or an anionic, tetrahedral state, imparts a tunable reactivity that continues to be exploited in new and innovative ways. scispace.com
Rationale for Focused Academic Inquiry into 2-Carboxypyrimidine-5-boronic Acid as a Multifunctional Chemical Entity
The academic interest in this compound lies in the unique convergence of three distinct and highly valuable functional groups within a single molecule: a pyrimidine ring, a boronic acid, and a carboxylic acid. This trifunctional arrangement makes it a highly versatile building block for creating more complex molecular architectures.
The pyrimidine core serves as a well-established pharmacophore, known for its diverse biological activities. nih.gov The boronic acid group is a versatile handle for organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and is also known to form reversible covalent bonds with biological targets like serine proteases, making it a key feature in several approved drugs. acs.orgnih.gov The presence of the carboxylic acid group further enhances the molecule's utility. Carboxylic acids can be readily converted into a variety of other functional groups, such as esters, amides, and acid halides, providing numerous avenues for further chemical modification. researchgate.net Additionally, the carboxylic acid can influence the molecule's solubility and its ability to interact with biological targets through hydrogen bonding.
The combination of these three groups in this compound presents a powerful platform for several research applications. For instance, in drug discovery, novel pyrimidine-based inhibitors containing a boronic acid warhead have been developed. nih.gov The carboxylic acid could be used to attach this core structure to other molecules or to fine-tune its pharmacokinetic properties. In materials science, pyrimidine-based boron complexes are being investigated for their use in OLEDs, and the carboxylic acid could serve as an anchor point for attaching the molecule to a polymer backbone or a surface. nih.gov Therefore, the focused inquiry into this compound is driven by its potential as a prefabricated, multifunctional starting material for the efficient synthesis of novel compounds with tailored properties for medicinal and materials science applications.
Overview of Research Trajectories for Boron-Containing Heterocyclic Systems
Research into boron-containing heterocyclic systems is a rapidly expanding field, moving far beyond the traditional use of boronic acids in cross-coupling reactions. researchgate.netaablocks.com A major trajectory involves the incorporation of boron atoms directly into heterocyclic rings to create isoelectronic analogs of well-known organic heterocycles. aablocks.com This "BN/CC isosterism" (replacing a carbon-carbon double bond with a boron-nitrogen single bond) can dramatically alter the electronic and photophysical properties of the molecule, leading to novel applications. nih.gov For example, boron-containing heterocycles are being developed as advanced materials for organic electronics, such as semiconductors and emitters in OLEDs, due to their unique luminescent and charge-transport properties. numberanalytics.comaablocks.com
In medicinal chemistry, the focus is on developing new therapeutic agents that leverage the unique ability of the boron atom to interact with biological targets. nih.gov Boron-based heterocycles, such as benzoxaboroles, have shown significant potential as antifungal and anti-inflammatory agents, with some already approved for clinical use. encyclopedia.pubnih.gov Current research is exploring a wider range of boron heterocycles, including azaborines, diazaborines, and oxazaborolidines, for their potential as anticancer, antibacterial, and antiviral drugs. nih.gov
Another significant research direction is the development of new synthetic methodologies to construct these complex boron-containing rings with high efficiency and selectivity. researchgate.netrsc.org This includes cyclocondensation reactions and, more recently, photochemical methods and single-atom editing techniques to insert boron into existing ring systems. aablocks.comrsc.org As our fundamental understanding of the chemistry of these systems grows, so too will their applications in catalysis, chemical sensing, and the creation of new functional materials and therapeutics. nih.gov
Data Tables
Chemical Properties of this compound and Related Compounds
| Property | This compound | This compound pinacol (B44631) ester |
| CAS Number | 1814939-13-3 | Not Available |
| Molecular Formula | C₅H₅BN₂O₄ | C₁₁H₁₅BN₂O₄ |
| Molecular Weight | 123.91 g/mol | 250.06 g/mol |
| Synonyms | 2-Carboxy-5-pyrimidinylboronic acid | Not Available |
Note: Data for this compound pinacol ester is included for comparative purposes as it is a closely related and commercially available derivative. bldpharm.com
Selected Applications of Pyrimidine-Based Compounds in Research
| Application Area | Example of Activity | Reference |
| Anticancer | Inhibition of Focal Adhesion Kinase (FAK) and Epidermal Growth Factor Receptor (EGFR) | nih.gov |
| Antifungal | Activity against various strains of Candida albicans and Saccharomyces cerevisiae | nih.gov |
| Anti-inflammatory | Inhibition of paw edema in animal models | mdpi.com |
| Antibacterial | Activity against Gram-negative bacteria, with some derivatives showing DNA binding | mdpi.com |
| Antiviral | General antiviral properties cited in reviews | nih.gov |
| Antihypertensive | General antihypertensive properties cited in reviews | nih.gov |
Properties
IUPAC Name |
5-boronopyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BN2O4/c9-5(10)4-7-1-3(2-8-4)6(11)12/h1-2,11-12H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFZDVKAXITDBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)C(=O)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Carboxypyrimidine 5 Boronic Acid and Analogue Architectures
Strategies for Regioselective Introduction of Boronic Acid Functionality onto Pyrimidine (B1678525) Cores
Achieving regioselectivity in the borylation of pyrimidines is paramount for the synthesis of specifically substituted derivatives like 2-carboxypyrimidine-5-boronic acid. The electronic nature of the pyrimidine ring, with its electron-deficient character, and the directing effects of existing substituents play a crucial role in determining the site of borylation. Several key methodologies have been established to control this regioselectivity.
Metal-Halogen Exchange Reactions for Boron Incorporation
Metal-halogen exchange is a foundational and widely utilized method for the preparation of aryl and heteroaryl boronic acids. arkat-usa.orgwikipedia.org This approach involves the reaction of a halogenated pyrimidine with an organometallic reagent, typically an organolithium or Grignard reagent, followed by quenching with a boron electrophile like a trialkyl borate (B1201080). arkat-usa.orgacsgcipr.org
The success of this method is often dependent on carefully controlled reaction conditions, particularly low temperatures, to prevent side reactions. For instance, the synthesis of 5-pyrimidylboronic acid from 5-bromopyrimidine (B23866) has been achieved using n-butyllithium at temperatures as low as -100 °C. The choice of the organometallic reagent and the borate ester can also influence the reaction's efficiency. A modified procedure for the synthesis of 5-pyrimidylboronic acid using n-butyllithium and triisopropyl borate at -70 °C in a toluene-THF solvent mixture has been reported to provide a higher yield.
A key challenge with pyrimidine substrates is their susceptibility to nucleophilic attack by the organometallic reagent. nih.gov This can be mitigated by using "ate" complexes, formed by combining an organolithium reagent with a magnesium salt, which can offer improved selectivity. nih.gov The use of i-PrMgCl has also been shown to be effective for the magnesium-halogen exchange on various aromatic and heterocyclic systems, often with greater functional group tolerance compared to organolithium reagents. harvard.edu
Table 1: Examples of Metal-Halogen Exchange for Pyrimidine Borylation
| Halogenated Pyrimidine | Organometallic Reagent | Boron Source | Product | Yield (%) | Reference |
| 5-Bromopyrimidine | n-Butyllithium | Triisopropyl borate | 5-Pyrimidylboronic acid | 76 | |
| 2-Amino-5-bromopyrimidine (B17363) | n-Butyllithium | Triisopropyl borate | 2-Amino-pyrimidine-5-boronic acid | Not specified | google.com |
| 2-Bromopyridine | n-Butyllithium | Trialkyl borate | Pyridine-2-boronic acid | Not specified | arkat-usa.org |
Note: This table is illustrative and may not represent the full scope of published research.
Palladium-Catalyzed Borylation of Halogenated Pyrimidine Precursors
Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, have become a cornerstone of modern organic synthesis for the formation of carbon-boron bonds. wikipedia.org This method typically involves the reaction of a halo- or triflyloxypyrimidine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. bohrium.comresearchgate.net
The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and can influence the reaction's scope. Monophosphine ligands have been shown to be highly effective for the Suzuki-Miyaura coupling of heteroaryl halides, including pyrimidines. acs.org The reaction conditions, such as the base and solvent, also play a significant role. For example, the coupling of 5-chloro-2-thiophenecarbaldehyde with N-methyl-5-indole boronic acid was successful using Pd(OAc)₂ as the catalyst. acs.org
This methodology offers several advantages over metal-halogen exchange, including milder reaction conditions and broader functional group tolerance. It is particularly useful for the synthesis of highly functionalized pyrimidine boronic acids and their esters. bohrium.com
Table 2: Palladium-Catalyzed Borylation of Halogenated Pyrimidines
| Halogenated Pyrimidine | Diboron Reagent | Catalyst System | Product | Yield (%) | Reference |
| Aryl Halides | Bis(pinacolato)diboron | Pd Catalyst | Arylboronates | Good to Excellent | bohrium.com |
| Heteroaryl Chlorides | Heteroaryl Boronic Acids | Pd(OAc)₂/Ligand | Heterobiaryls | 77-96 | acs.org |
| 4,6-Dichloropyrimidine | 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₂Cl₂/Na₂CO₃ | 4,6-Bis(2-methoxy-5-pyridyl)pyrimidine | 84 |
Note: This table provides representative examples and conditions.
Direct C–H Borylation Approaches for Pyrimidine Derivatives
Direct C–H borylation has emerged as a powerful and atom-economical strategy for synthesizing organoboron compounds, avoiding the need for pre-functionalized starting materials like halides. thieme-connect.de This approach typically employs transition metal catalysts, most notably iridium-based systems, to selectively activate and borylate C–H bonds. nih.govrsc.org
For pyrimidine derivatives, regioselectivity in C–H borylation is a significant challenge due to the presence of multiple C–H bonds and the coordinating nitrogen atoms which can influence the catalyst's activity. thieme-connect.de However, strategic use of directing groups or exploiting the inherent electronic properties of the pyrimidine ring can guide the borylation to a specific position. For instance, in pyrrolo[2,3-d]pyrimidines (7-deazapurines), iridium-catalyzed C–H borylation occurs selectively at the C8 position. nih.govrsc.org
Metal-free C–H borylation methodologies are also being developed. nih.govrsc.org One such approach utilizes a pyrimidine-directing group to achieve ortho-C–H borylation of aniline (B41778) derivatives with BBr₃. nih.gov While not directly on the pyrimidine ring itself, this demonstrates the potential for directed C–H functionalization in pyrimidine-containing systems.
Methodologies for Integrating and Manipulating the Carboxylic Acid Moiety
The introduction and modification of the carboxylic acid group at the C2 position of the pyrimidine ring is another crucial aspect of synthesizing this compound. This can be achieved through various synthetic transformations.
One common strategy involves the hydrolysis of a nitrile group. libretexts.org A 2-cyanopyrimidine (B83486) precursor can be synthesized and then subjected to acidic or basic hydrolysis to yield the corresponding carboxylic acid. The synthesis of heteroaromatic esters from nitriles and alcohols can also be achieved using catalysts like ceria (CeO₂), which can then be hydrolyzed to the carboxylic acid. Another approach is the oxidation of a methyl group at the C2 position to a carboxylic acid.
Furthermore, the carboxylic acid functionality can be derived from a corresponding ester. The alkylation of esters and nitriles is a well-established method for introducing various substituents, and these functional groups can serve as precursors to the carboxylic acid. organicreactions.org For example, a 2-ester-substituted pyrimidine can be hydrolyzed to the desired 2-carboxypyrimidine.
Multi-Component and Tandem Reaction Sequences Employing Pyrimidine Boronic Acids
Pyrimidine boronic acids are valuable substrates in multi-component reactions (MCRs), which allow for the rapid construction of complex molecules in a single step. mdpi.comrug.nl The Petasis reaction, a three-component reaction of a boronic acid, an amine, and a carbonyl compound, is a powerful tool for generating functionalized amines. acs.org Pyrimidine boronic acids can participate in such reactions to create diverse molecular scaffolds. bohrium.com
Tandem reactions, where multiple transformations occur in a single pot, also benefit from the reactivity of pyrimidine boronic acids. For example, a one-pot oxazole (B20620) synthesis followed by a Suzuki-Miyaura coupling with a boronic acid has been developed for the synthesis of trisubstituted oxazoles. beilstein-journals.org Similarly, silver-catalyzed three-component reactions of uracils, arylboronic acids, and selenium have been used to synthesize 5-arylselanyluracils, showcasing the versatility of boronic acids in complex reaction cascades. rsc.org
Optimization of Reaction Conditions for Scalable and Efficient Production
The transition from laboratory-scale synthesis to large-scale, efficient production of this compound and its analogues requires careful optimization of reaction conditions. For metal-halogen exchange reactions, the development of flow chemistry processes can enhance safety and control over highly exothermic reactions, potentially avoiding the need for cryogenic conditions. acsgcipr.org
In palladium-catalyzed borylations, the choice of catalyst, ligand, base, and solvent all impact the reaction's efficiency and scalability. The use of highly active catalysts at low loadings is desirable to reduce costs and simplify purification. acs.orgorgsyn.org For instance, nickel-catalyzed Suzuki-Miyaura couplings have been developed as a more economical alternative to palladium catalysis for certain applications. orgsyn.org
A patent for the preparation of 2-amino-pyrimidine-5-boronic acid highlights a scalable process involving the protection of the amino group, followed by a metal-halogen exchange and borylation sequence. google.com This underscores the industrial interest in developing robust and cost-effective routes to these valuable building blocks.
Derivatization Chemistry and Advanced Functionalization Strategies for 2 Carboxypyrimidine 5 Boronic Acid
Formation of Cyclic Boronate Esters with Diol-Containing Substrates
The boronic acid moiety of 2-Carboxypyrimidine-5-boronic acid serves as a versatile handle for reversible covalent interactions, most notably with 1,2- and 1,3-diols. This reaction leads to the formation of five- or six-membered cyclic boronate esters, a strategy widely employed for sensing, purification, and drug delivery applications. The reaction is typically rapid and reversible, with the stability of the resulting ester being dependent on the pH of the medium and the structure of the diol.
The formation of these esters is not only a method for protecting the boronic acid group but also a cornerstone of sensors designed to detect saccharides and other diol-containing biomolecules. The change in the hybridization of the boron atom from sp² to sp³ upon ester formation can be harnessed to produce a detectable signal. For instance, this principle is used in the development of fluorescent sensors where diol binding modulates the electronic properties of the pyrimidine (B1678525) ring, leading to a change in fluorescence. While specific studies on this compound are emerging, the reactivity is analogous to other arylboronic acids, such as 2-carboxyphenylboronic acid, which readily condenses with diols. nih.gov The presence of the electron-withdrawing pyrimidine ring is expected to influence the Lewis acidity of the boron center, affecting the kinetics and thermodynamics of ester formation.
Table 1: Representative Diol Substrates for Cyclic Boronate Ester Formation
| Diol Substrate | Resulting Ester Ring Size | Potential Application |
|---|---|---|
| Pinacol (B44631) | 5-membered | Protection of the boronic acid group bldpharm.com |
| Catechol | 5-membered | Fluorescent sensing |
| Glucose | 5- or 6-membered | Carbohydrate sensing |
| Oxalic Acid | 5-membered | Lewis acid catalysis nih.gov |
Strategic Derivatization for Enhanced Spectroscopic and Analytical Detection
The inherent properties of this compound and its derivatives can be strategically enhanced for more sensitive analytical detection, particularly in complex biological matrices. Derivatization is a key strategy to improve ionization efficiency in mass spectrometry and to introduce fluorophores or chromophores for optical detection methods.
Boronic acids are known to be challenging to analyze directly by liquid chromatography/electrospray ionization-mass spectrometry (LC/ESI-MS) due to poor ionization. researchgate.net Derivatization of the boronic acid group with reagents containing a readily ionizable moiety can dramatically improve detection sensitivity. For example, reagents like 2-bromopyridine-5-boronic acid (BPBA) have been successfully used to derivatize diol-containing compounds, increasing detection sensitivity by thousands of folds. researchgate.netnih.gov This principle can be inverted, using a diol-containing derivatizing agent to tag the boronic acid itself.
Furthermore, the carboxylic acid group can be targeted. Derivatization with reagents like 2-picolylamine (PA) in the presence of coupling agents has been shown to increase detection responses in LC-ESI-MS/MS by up to 158-fold for various carboxylic acids, with limits of detection in the low femtomole range. nih.gov Another approach involves the use of cruciform fluorophores, which can distinguish between structurally related boronic acids based on characteristic fluorescent responses. nih.gov
Table 2: Derivatization Strategies for Enhanced Detection
| Target Functional Group | Derivatization Reagent | Analytical Method | Enhancement | Reference |
|---|---|---|---|---|
| Boronic Acid (as diol) | 2-Bromopyridine-5-boronic acid (BPBA) | LC-ESI-MS | 13-8437 fold increase in sensitivity | researchgate.net |
| Boronic Acid | Cruciform Fluorophores | Fluorescence Spectroscopy | Qualitative identification by emission color | nih.gov |
| Carboxylic Acid | 2-Picolylamine (PA) | LC-ESI-MS/MS | 9-158 fold increase in detection response | nih.gov |
Manipulation of the Carboxylic Acid Group for Further Conjugation and Modification
The carboxylic acid group at the 2-position of the pyrimidine ring is a prime site for modification and conjugation to other molecules, such as peptides, proteins, or reporter tags. The most common strategy for this transformation is the formation of a stable amide bond with a primary or secondary amine.
Table 3: Common Reagents for Carboxylic Acid Conjugation
| Reagent | Abbreviation | Role |
|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carboxylic acid activating agent |
| N-Hydroxysuccinimide | NHS | Yield-enhancing additive, forms stable ester intermediate |
| 2,2'-Dipyridyl disulfide | Coupling agent |
Investigating Amine Protection and Functionalization within Pyrimidine-Boronic Acid Scaffolds
In cases where the pyrimidine scaffold contains an exocyclic amine, such as in 2-aminopyrimidine (B69317) derivatives, protecting this amine group is often a necessary step during synthesis and functionalization. nih.gov The exocyclic amine can interfere with reactions targeting other parts of the molecule, such as Suzuki-Miyaura coupling at the C-5 position.
A common and effective strategy is the use of the tert-butyloxycarbonyl (Boc) protecting group. The amine can be protected by reacting it with Boc anhydride, often in the presence of a base like pyridine (B92270). nih.gov This temporarily masks the nucleophilicity of the amine, allowing for selective reactions elsewhere on the scaffold. For instance, the Boc-protected 2-amino-5-bromopyrimidine (B17363) can undergo a Suzuki reaction with a boronic acid to form the C-C bond, after which the Boc group can be cleanly removed under acidic conditions to restore the amine. nih.gov While this protection may sometimes prove unnecessary depending on the specific reaction conditions, it remains a crucial tool for achieving selectivity in complex syntheses involving functionalized pyrimidine-boronic acid scaffolds. nih.gov
Table 4: Amine Protection Strategies for Pyrimidine Scaffolds
| Protecting Group | Reagent | Deprotection Condition |
|---|---|---|
| tert-Butyloxycarbonyl | Boc Anhydride | Acidic conditions (e.g., TFA, HCl) |
| Carboxybenzyl | Benzyl (B1604629) chloroformate | Hydrogenolysis |
Table 5: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| 2,2'-Dipyridyl disulfide |
| 2-aminopyrimidine |
| 2-bromopyridine-5-boronic acid (BPBA) |
| 2-Carboxyphenlyboronic acid |
| This compound |
| 2-Hydrazinopyridine (HP) |
| 2-picolylamine (PA) |
| Benzyl chloroformate |
| Boc anhydride |
| N-hydroxysuccinimide (NHS) |
| Oxalic Acid |
| Pinacol |
| Piperidine |
| Pyridine |
| Sulfo-NHS |
Applications of 2 Carboxypyrimidine 5 Boronic Acid in Advanced Organic Synthesis
Formation of Carbon-Carbon Bonds via Catalytic Cross-Coupling Reactions
Exploration in Stille, Sonogashira, and Liebeskind–Srogl Coupling MethodologiesSimilarly, there is a lack of specific data for the participation of 2-Carboxypyrimidine-5-boronic acid in other critical C-C bond-forming reactions.
Stille Coupling: This reaction pairs an organotin compound with an organohalide. While boronic acids are not the primary substrate, their derivatives can sometimes be used, but no examples with the specified compound were found.
Sonogashira Coupling: This involves the coupling of a terminal alkyne with an aryl or vinyl halide. Boronic acids are not direct partners in this reaction.
Liebeskind–Srogl Coupling: This reaction uniquely couples a thioester with a boronic acid to form a ketone, operating under neutral conditions. It is a powerful tool, but its application to this compound has not been documented in the reviewed literature.
Electrophilic Allyl Shifts, Conjugate Additions, and Homologation Reactions
Boronic acids are known to participate in a range of other important transformations:
Conjugate Additions: Organoboronic acids can act as nucleophiles in conjugate additions to α,β-unsaturated carbonyl compounds.
Homologation Reactions: These reactions extend a carbon chain, and methods exist for the homologation of boronic acids, converting them into their next higher homologue.
Electrophilic Allyl Shifts: Allylboronic esters can undergo electrophilic allyl shifts.
Despite the general knowledge of these reaction classes, specific examples and research findings concerning this compound as a substrate are not available in the reviewed literature.
Selective Functionalization of Pyrimidine (B1678525) Rings via Organoboron Reagents
The selective functionalization of heterocyclic rings like pyrimidine is a significant goal in synthetic chemistry. The use of organoboron reagents is a key strategy in this endeavor. The inherent reactivity of the C-B bond allows for its conversion into various other functional groups. The interplay between the directing effects of the existing substituents on the pyrimidine ring is crucial for selectivity. For this compound, the carboxylic acid at C2 and the boronic acid at C5 would present a unique case for studying site-selectivity in further functionalization reactions. However, without experimental data, a detailed discussion on the selective transformations of this specific molecule remains speculative.
Supramolecular Architectures and Materials Science Applications of 2 Carboxypyrimidine 5 Boronic Acid
Rational Design and Self-Assembly of Boronate-Based Supramolecular Frameworks
The boronic acid moiety is central to the construction of dynamic and responsive supramolecular systems. Its ability to form reversible covalent bonds is a key feature in the rational design of complex, self-assembling frameworks.
Exploiting Reversible Covalent Interactions with Polyols and Multi-Functional Reagents
A cornerstone of boronic acid chemistry is its capacity for reversible esterification with 1,2- and 1,3-diols, such as those found in polyols like saccharides. This interaction is a covalent bond, which provides directional and stable linkages, yet it is reversible, allowing for dynamic self-assembly and disassembly in response to environmental cues. The interaction between a boronic acid and a diol results in the formation of a five- or six-membered cyclic boronate ester.
For 2-carboxypyrimidine-5-boronic acid, the boronic acid group can be leveraged to create complex superstructures by reacting with poly-diol functionalized molecules. The directionality and strength of the boronate ester bond are crucial for the predictable assembly of these architectures. This principle is widely used in the development of sensors for saccharides and other polyhydroxylated compounds. The self-assembly process can lead to the formation of various structures, from discrete molecular complexes to extended polymeric chains and networks. Phenylboronic acid-containing block copolymers, for example, have been shown to self-assemble into nanoparticles.
| Interacting Moiety | Bond Type | Resulting Structure | Key Feature |
| Polyol (e.g., Saccharide) | Reversible Covalent (Boronate Ester) | Cyclic Boronate Ester | Stimuli-responsive, Directional |
| Multi-functional Reagent | Covalent/Non-covalent | Supramolecular Polymer/Network | Programmed Self-Assembly |
Dynamic Covalent Chemistry in Aqueous Media for Adaptable Structures
Dynamic covalent chemistry (DCvC) utilizes reversible reactions to create molecular systems that can adapt their structure and properties in response to external stimuli. Boronic acid chemistry is a prime example of DCvC, particularly in aqueous media, where the equilibrium between the boronic acid and the boronate ester can be controlled by factors such as pH.
The formation of boronate esters is typically favored at a pH above the pKa of the boronic acid, while hydrolysis back to the boronic acid and diol occurs at a lower pH. This pH-responsiveness allows for the creation of "smart" materials that can assemble or disassemble on demand. The presence of the carboxylic acid and pyrimidine (B1678525) groups in this compound can further influence the local pH environment and participate in the stabilization of these dynamic structures. Recent research has focused on enhancing the stability of boronate esters and related boroxine (B1236090) structures in water, expanding their applicability in aqueous environments. This dynamic nature is crucial for applications ranging from drug delivery systems to self-healing materials.
This compound as a Bridging Ligand in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of a MOF are largely determined by the choice of the metal and the organic linker. The trifunctional nature of this compound makes it an exceptional candidate for a sophisticated, multi-functional linker in MOF construction.
Design Principles for Pyrimidine-Carboxylate-Boronate Linkers in MOF Construction
The design of MOFs relies on the geometric and chemical properties of the organic linkers. A linker like this compound offers multiple coordination sites: the carboxylate group, the nitrogen atoms of the pyrimidine ring, and potentially the boronic acid group.
Carboxylate Coordination: The carboxylate group is a classic and robust binding site for connecting to metal clusters, forming the primary framework of many stable MOFs.
Pyrimidine Coordination: The nitrogen atoms of the pyrimidine ring can also coordinate with metal centers, potentially leading to higher connectivity and novel network topologies. The introduction of pyrimidine groups into MOF linkers has been shown to influence gas adsorption properties.
Boronate Functionality: The boronic acid group can be retained as a free, uncoordinated site within the MOF pores. This allows for post-synthetic modification, where other functional molecules (like diols) can be anchored to the framework, or it can act as a catalytic
Chemical Biology Applications of 2 Carboxypyrimidine 5 Boronic Acid As a Molecular Probe
Molecular Recognition and Sensing of Biomolecules with Vicinal Diol Motifs
The foundation of boronic acid-based molecular recognition lies in the formation of stable, yet reversible, cyclic esters with compounds containing adjacent hydroxyl groups (diols). acs.org This interaction is particularly useful for targeting biomolecules like carbohydrates, which are rich in such motifs. nih.gov
Selective Carbohydrate and Saccharide Recognition Studies
The specific recognition of carbohydrates is a significant challenge in chemical biology due to the subtle structural differences among various saccharides. nih.gov Boronic acid-based fluorescent sensors have emerged as a popular and highly sensitive method for carbohydrate detection. nih.gov The design of these sensors often involves integrating a boronic acid moiety with a fluorophore, where the binding event to a saccharide modulates the fluorescence output. nih.gov
The selectivity of boronic acid probes for different saccharides is influenced by the stereochemical and regiochemical arrangement of the diol groups on the sugar. nih.gov For instance, the binding affinities of phenylboronic acid derivatives vary for different monosaccharides. rsc.org This inherent selectivity can be further enhanced by designing more complex boronic acid receptors that utilize multivalent binding strategies, mimicking the way natural lectins achieve high affinity and specificity for their carbohydrate targets. acs.org
A key factor in the interaction between boronic acids and diols is the pH of the environment. acs.orgmdpi.com Generally, the binding is favored at a pH equal to or greater than the pKa of the boronic acid, where the boron atom is in a tetrahedral sp3 hybridized state, facilitating the formation of the cyclic boronate ester. acs.org However, certain heterocyclic boronic acids, such as 3-pyridinylboronic acid, can bind to diols at a much lower pH, which is advantageous for applications in biological samples like urine without requiring pH adjustment. acs.org
| Compound | Analyte | Binding Constant (M⁻¹) |
| Phenylboronic Acid (PBA) | D-fructose | 4365 |
| Phenylboronic Acid (PBA) | D-glucose | 110 |
| Sensor 16 | D-fructose | 353 |
| Sensor 16 | D-glucose | 1378 |
| Data sourced from a study on boronic acid-based fluorescent sensors, illustrating how sensor design can alter selectivity. rsc.org |
Development of Boronate-Based Probes for Oxidative Stress Biomarkers
Boronic acid derivatives have been ingeniously repurposed for the detection of reactive oxygen species (ROS), which are key biomarkers for oxidative stress. nih.govresearchgate.net This application leverages the oxidative deboronation reaction, where the boronate group is cleaved in the presence of an oxidant, leading to the formation of a corresponding phenol (B47542) and a detectable signal. frontiersin.org
Fluorescent probes based on this mechanism are particularly effective. ufp.pt A common strategy involves linking a boronate moiety to a fluorophore in such a way that the fluorescence is initially quenched. rsc.org Upon reaction with an ROS like hydrogen peroxide (H2O2), the boronate is cleaved, releasing the fluorophore and causing a "turn-on" fluorescence response. ufp.ptrsc.org
The reactivity of boronate probes can be tuned to be selective for different ROS. For example, some probes react much faster with peroxynitrite (ONOO−) than with H2O2. frontiersin.orgufp.pt The mechanism for peroxynitrite detection involves the nucleophilic addition of ONOO− to the boron atom, followed by rearrangement and cleavage. frontiersin.org The selectivity of these probes can be further modulated by introducing features like intramolecular N-B interactions, which can decrease the reactivity towards less potent oxidants. acs.org
| Probe Type | Target Oxidant | Mechanism | Key Feature |
| Diboronate Probes | H₂O₂ | Oxidative deboronation of two boronate groups | Formation of a fluorescent product after two oxidation events. frontiersin.org |
| Monoboronate Probes | H₂O₂, ONOO⁻, HOCl | Oxidative deboronation | Structure and electronic properties determine selectivity. frontiersin.org |
| Boronate-Saccharide Complex | ONOO⁻ | Selective reaction with peroxynitrite | Saccharide binding can protect the boronic acid from oxidation by other ROS. rsc.org |
Interrogation of Protein-Ligand Interactions and Enzymatic Mechanisms
The ability of boronic acids to mimic transition states and interact with active site residues has made them powerful tools for studying enzymes, particularly proteases.
Mechanistic Analysis of Serine Protease Inhibition by Boronic Acid Derivatives
Boronic acids are potent inhibitors of serine proteases, a class of enzymes crucial in many physiological processes. mdpi.comresearchgate.net They function as transition-state analogue inhibitors, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. nih.govtandfonline.com The boron atom, being a strong Lewis acid, forms a covalent bond with the hydroxyl group of the active site serine residue. researchgate.netacs.org
The potency and selectivity of peptidyl boronic acid inhibitors can be modulated by altering the peptide sequence that directs the inhibitor to the active site of a specific protease. nih.govtandfonline.com For example, inhibitors have been designed to be highly selective for prostate-specific antigen (PSA), a serine protease used as a biomarker for prostate cancer. nih.gov High-resolution crystal structures of serine proteases complexed with boronic acid inhibitors have provided detailed insights into the binding interactions, showing the boronic acid moiety forming a tetrahedral adduct with the catalytic serine. nih.gov
Elucidating Mechanisms of Cellular Uptake Facilitated by Boronate Ester Formation
The reversible nature of boronate ester formation has been exploited to facilitate the cellular uptake of therapeutic and imaging agents. nih.gov The cell surface is coated with a dense layer of polysaccharides known as the glycocalyx. nih.gov Boronic acid-functionalized molecules can interact with the diol-rich structures of the glycocalyx, enhancing their concentration at the cell surface and promoting cellular entry. nih.govchemrxiv.org
This strategy offers a non-cationic method for delivering polar macromolecules into cells, which can be advantageous over traditional methods that rely on electrostatic interactions. nih.gov The pH-sensitivity of the boronate ester bond can also be harnessed for controlled release within the cell. nih.govrsc.org As endosomes mature, their internal pH decreases, which can trigger the dissociation of the boronate ester and the release of the cargo into the cytosol. nih.govnih.gov This approach has been demonstrated to enhance the cytosolic delivery of proteins and other macromolecules. nih.gov
Integration of Boronic Acid Moieties into Engineered Biocatalytic Systems
The unique properties of boronic acids are also being integrated into the design of novel biocatalytic systems. By incorporating boronic acid functionalities into enzymes or support materials, it is possible to create engineered systems with enhanced capabilities.
One application involves the immobilization of enzymes and their cofactors. Many essential cofactors, such as NAD(P)H, FAD, and ATP, contain a ribose moiety, which has a vicinal diol. By functionalizing a solid support with boronic acids, these cofactors can be reversibly immobilized through boronate ester formation. This allows for the co-immobilization of an enzyme and its cofactor, creating a self-sufficient heterogeneous biocatalyst that can be used in continuous-flow reactors.
Furthermore, boronic acids are being incorporated directly into the structure of enzymes to create novel catalytic activities. chemrxiv.orgnih.gov By genetically encoding an amino acid with a boronic acid side chain, designer enzymes can be created that catalyze reactions not found in nature. chemrxiv.orgnih.govresearchgate.net These "boronzymes" can activate substrates through the formation of a covalent boronate ester, a mechanism distinct from traditional biocatalytic strategies. chemrxiv.orgnih.gov This approach opens up new possibilities for developing highly selective and efficient biocatalysts for a wide range of chemical transformations. researchgate.netresearchgate.net
Computational and Theoretical Investigations of 2 Carboxypyrimidine 5 Boronic Acid Reactivity and Structure
Quantum Chemical Calculations for Electronic Structure, Bonding, and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and other ab initio methods like Hartree-Fock, are fundamental to understanding the electronic nature of 2-Carboxypyrimidine-5-boronic acid. mdpi.comsdu.dk These calculations provide insights into the molecule's geometry, the distribution of electrons, and the nature of its chemical bonds.
Electronic Structure and Bonding: Calculations can determine key structural parameters such as bond lengths and angles. The electronic structure is characterized by the interplay between the electron-withdrawing pyrimidine (B1678525) ring and the carboxylic acid group, and the unique properties of the boronic acid moiety. The vacant p-orbital on the boron atom is a key feature, making it a Lewis acid. semanticscholar.orgresearchgate.net Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to identify the regions of the molecule most likely to participate in chemical reactions.
Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated to predict how the molecule will behave in chemical reactions. mdpi.comrsc.org These descriptors, often derived from Conceptual DFT, quantify aspects of reactivity.
Electronegativity (χ): Measures the ability of the molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in its electron distribution.
Electrophilicity Index (ω): A global measure of a molecule's ability to act as an electrophile. mdpi.com A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.
Fukui Functions: Indicate the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
| Descriptor | Conceptual Meaning | Typical Application |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicting reactivity towards electrophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicting reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A smaller gap suggests higher reactivity. |
| Electrophilicity Index (ω) | Quantifies the global electrophilic nature of a molecule. | Comparing the electrophilic character of different compounds. mdpi.com |
| Atomic Charges | Distribution of electron density among the atoms in the molecule. | Identifying electropositive and electronegative centers. |
For this compound, the boron atom is expected to be a primary electrophilic site, while the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid would be nucleophilic centers.
Molecular Dynamics Simulations of Intermolecular Interactions and Conformational Landscapes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govdovepress.com For this compound, MD simulations can provide crucial insights into its behavior in different environments, such as in solution or interacting with a biological target.
Intermolecular Interactions: MD simulations can model the interactions between this compound and surrounding molecules, such as water or other solvents. academie-sciences.fr By analyzing the simulation trajectories, it is possible to identify and quantify the predominant intermolecular forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions. dovepress.comresearchgate.net The carboxylic acid and boronic acid groups are strong hydrogen bond donors and acceptors, and the pyrimidine nitrogens are hydrogen bond acceptors. These interactions are critical in determining the molecule's solubility and how it binds to other molecules.
Conformational Landscapes: Molecules are not static; they are flexible and can adopt various shapes or conformations. MD simulations can explore the conformational landscape of this compound, identifying the most stable (lowest energy) conformations and the energy barriers between them. nih.gov The orientation of the carboxylic acid and boronic acid groups relative to the pyrimidine ring is of particular interest, as different conformations can exhibit different reactivities and interaction profiles. Analysis techniques like Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) are used to assess the stability and compactness of the molecule's conformation during the simulation. dovepress.com
| Analysis Technique | Information Gained | Relevance for this compound |
|---|---|---|
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Characterizes the solvation shell and identifies specific hydrogen bonding patterns with solvent molecules. academie-sciences.fr |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures over time. | Assesses the structural stability of the molecule's conformation during the simulation. researchgate.net |
| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds. | Highlights the key interactions governing solubility and binding to other molecules. dovepress.com |
| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the free energy of binding between the molecule and a partner (e.g., a protein). | Predicts the affinity of the molecule for a biological target. dovepress.com |
In Silico Screening and Rational Design Approaches for Novel Derivatives and Ligands
The structure of this compound makes it an attractive scaffold for the rational design of new molecules with specific functions, such as enzyme inhibitors or functional materials. nih.govresearchgate.net In silico (computer-based) screening allows for the rapid evaluation of large virtual libraries of derivatives, saving time and resources compared to traditional experimental screening. nih.gov
The process typically involves:
Scaffold Definition: this compound is used as the core chemical structure.
Virtual Library Generation: A large number of virtual derivatives are created by computationally adding various functional groups at different positions on the scaffold.
Molecular Docking: The virtual library is screened against a three-dimensional structure of a biological target (e.g., an enzyme active site). Docking programs predict the preferred binding orientation and affinity of each derivative.
Scoring and Ranking: The derivatives are ranked based on their predicted binding affinity and other properties. The top-ranked compounds are then selected for experimental synthesis and testing.
This approach allows for the targeted design of novel ligands. For instance, by modifying the substituents on the pyrimidine ring, it may be possible to enhance binding specificity or improve pharmacokinetic properties. nih.govrsc.org The boronic acid group is particularly significant as it can form reversible covalent bonds with serine or threonine residues in enzyme active sites. sprinpub.com
Theoretical Analysis of Boron Lewis Acidity and Solvation Effects in Various Environments
The boron atom in a boronic acid possesses a vacant p-orbital, which allows it to act as a Lewis acid, accepting a pair of electrons from a Lewis base. semanticscholar.orgnih.gov The strength of this Lewis acidity is a critical factor in the reactivity of this compound.
Boron Lewis Acidity: The Lewis acidity of the boron center is modulated by the electronic effects of the substituents attached to it. In this compound, the electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group is expected to increase the Lewis acidity of the boron atom compared to a simple alkyl or phenylboronic acid. Computational methods can quantify this acidity by calculating properties such as:
LUMO Energy: A lower LUMO energy on the boron center indicates greater Lewis acidity.
Fluoride (B91410) Ion Affinity (FIA): The calculated energy change upon binding of a fluoride ion to the boron atom. A more negative FIA value indicates stronger Lewis acidity. fu-berlin.de
Ammonia Affinity (AA): Similar to FIA, this is the calculated affinity for ammonia, providing a unified scale for evaluating the Lewis acidity of various organoboron compounds. nih.gov
| Boronic Acid Derivative | Substituent Effect | Predicted Relative Lewis Acidity |
|---|---|---|
| Phenylboronic acid | Reference | Base |
| 4-Nitrophenylboronic acid | Strongly electron-withdrawing | Higher |
| 4-Methoxyphenylboronic acid | Electron-donating | Lower |
| This compound | Strongly electron-withdrawing (pyrimidine and carboxyl) | Predicted to be significantly higher than phenylboronic acid |
Solvation Effects: The environment, particularly the solvent, can have a profound impact on the structure and reactivity of this compound. semanticscholar.org In aqueous solution, the boronic acid group exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. nih.gov The position of this equilibrium is dependent on the pH of the solution and the pKa of the boronic acid.
Theoretical models, such as implicit or explicit solvation models, can be used to study these effects. These models simulate the influence of the solvent on the molecule's electronic structure, conformational preferences, and Lewis acidity. For example, polar solvents can stabilize the charged boronate form, thus lowering the pKa and affecting the molecule's availability to interact as a Lewis acid. semanticscholar.org
Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation and Confirmation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure of 2-Carboxypyrimidine-5-boronic acid and studying its dynamic interactions. A detailed analysis of ¹H, ¹³C, and ¹¹B NMR spectra provides a comprehensive picture of the molecule's conformation and its equilibria in solution.
In ¹H NMR, the protons on the pyrimidine (B1678525) ring are expected to show distinct chemical shifts. For a similar compound, 2-chloropyrimidine-5-boronic acid, the two protons on the pyrimidine ring appear as distinct signals chemicalbook.com. The carboxylic acid proton and the boronic acid protons would likely appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and pH.
¹¹B NMR spectroscopy is particularly informative for boronic acids. nih.gov It can distinguish between the neutral trigonal planar B(OH)₂ form and the anionic tetrahedral boronate species that may form in the presence of nucleophiles or at higher pH. researchgate.net For instance, studies on other borylated compounds show that the trigonal planar species typically resonates around +30 ppm, while tetrahedral species appear further upfield, often between +5 and +10 ppm. nih.govresearchgate.net This technique is crucial for studying interactions with diols or Lewis bases. nih.govnih.gov The concurrent equilibrium processes of mutarotation and what can be termed "borarotation" (equilibrium between different boron species) can be studied in detail using 1D and 2D NMR techniques. nih.gov
NMR titrations, where a binding partner is incrementally added, can be monitored by observing the chemical shift changes in the NMR spectrum. dtic.mil This allows for the study of host-guest interactions and the determination of binding constants. For example, the interaction of boronic acid-functionalized ferrocene (B1249389) derivatives with fluoride (B91410) ions was successfully monitored via changes in the ¹H NMR chemical shifts of the aromatic and boronic acid protons. dtic.mil
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H | ~8.5-9.0 | Pyrimidine ring protons. |
| ¹H | >10 | Carboxylic acid proton (broad, exchangeable). |
| ¹H | ~8.0 | Boronic acid protons (broad, exchangeable). |
| ¹¹B | ~28-31 | Trigonal planar B(OH)₂ species. nih.govresearchgate.net |
| ¹¹B | ~5-10 | Tetrahedral boronate species (formed upon binding or at high pH). researchgate.net |
Mass Spectrometry (MS) for Reaction Monitoring, Adduct Identification, and Derivatization Confirmation
Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and analyzing its derivatives and reaction products. Techniques like electrospray ionization (ESI) are commonly used for the analysis of boronic acids. rsc.org
The analysis of boronic acids by MS can be complicated by their tendency to form cyclic anhydrides known as boroxines (trimers) or to form solvent adducts, which can complicate the resulting spectra. rsc.org However, methods using ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) have been developed to overcome these challenges, providing rapid and high-throughput analysis. rsc.org These methods are valuable for monitoring the progress of reactions, such as Suzuki couplings where the boronic acid is consumed. rsc.org
Derivatization is a common strategy to enhance detection sensitivity in MS. For example, 2-bromopyridine-5-boronic acid has been used as a labeling reagent to derivatize brassinosteroids, significantly improving their detection limits in UHPLC-ESI-MS/MS analysis. nih.gov Similarly, this compound could potentially be used to derivatize molecules containing diol functionalities for sensitive MS detection. The formation of adducts or complexes can also be confirmed, as demonstrated by the use of MALDI mass spectrometry to identify a complex between a boronic acid-modified depsipeptide and a cell-penetrating peptide. acs.org
Table 2: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Ion Type | Calculated m/z | Notes |
| ESI- | [M-H]⁻ | 166.02 | Deprotonation of the carboxylic acid or boronic acid. |
| ESI+ | [M+H]⁺ | 168.04 | Protonation likely on a pyrimidine nitrogen. |
| ESI+ | [M+Na]⁺ | 190.02 | Formation of a sodium adduct. |
| - | Molecular Formula | C₅H₅BN₂O₄ | cymitquimica.com |
| - | Molecular Weight | 167.9152 | cymitquimica.com |
X-ray Crystallography for Precise Solid-State Molecular Geometry and Packing Arrangements
X-ray crystallography provides definitive, high-resolution data on the three-dimensional structure of molecules in the solid state. libretexts.org While a crystal structure for this compound itself is not publicly available, the structure of a very similar compound, (2-benzyloxypyrimidin-5-yl)boronic acid, offers significant insight into the expected molecular geometry and intermolecular interactions. nih.gov
In the crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid, the boronic acid group adopts the common syn-anti conformation. nih.gov The molecule is nearly planar, including the pyrimidine ring, the boronic acid group, and the benzyl (B1604629) ring. nih.gov A key feature of the crystal packing is the formation of centrosymmetric dimers through a pair of O—H⋯O hydrogen bonds between the boronic acid groups of adjacent molecules, creating an R₂²(8) ring motif. nih.gov These dimers are further linked into chains by hydrogen bonds between the remaining boronic acid hydroxyl group and a nitrogen atom of the pyrimidine ring on a neighboring dimer. nih.gov
This intricate network of hydrogen bonds is a common feature in the crystal structures of boronic acids and plays a crucial role in their self-assembly. researchgate.net The supramolecular architecture can be further extended into 2D layers and 3D networks through weaker interactions, such as C—H···O, C—H···N, and π–π stacking interactions. nih.govrsc.org It is highly probable that this compound would exhibit similar strong hydrogen bonding involving both its boronic acid and carboxylic acid groups, leading to a robust, hydrogen-bonded supramolecular assembly in the solid state.
Table 3: Crystallographic Data for the Analogous Compound (2-benzyloxypyrimidin-5-yl)boronic acid nih.gov
| Parameter | Value |
| Chemical Formula | C₁₁H₁₁BN₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Supramolecular Motif | Centrosymmetric O—H···O hydrogen-bonded dimers. |
| Secondary Interactions | Hydrogen bonds to pyrimidine nitrogen atoms, C—H···π interactions. |
| Conformation | Boronic acid group adopts a syn-anti conformation. |
Advanced Optical Spectroscopies for Investigating Sensing Mechanisms and Supramolecular Assembly
Advanced optical spectroscopies, such as fluorescence and UV-Visible absorption spectroscopy, are powerful methods for investigating the electronic properties of this compound and its behavior in sensing applications and supramolecular assemblies. acs.org
Boronic acids are widely used in the design of fluorescent sensors, particularly for carbohydrates like glucose. nih.gov The binding of a diol-containing analyte to the boronic acid group can alter the electronic properties of an attached fluorophore through mechanisms like photoinduced electron transfer (PET), leading to a change in fluorescence intensity or wavelength. nih.gov Given its structure, this compound could be incorporated into such sensor systems.
Furthermore, the formation of supramolecular assemblies can be monitored by optical spectroscopy. The aggregation of molecules through π–π stacking can lead to changes in absorption (hypo- or hyperchromism) and emission (e.g., excimer formation) spectra. acs.org Studies on pyridine (B92270) boronic acid complexes have shown that variations in π–π stacking arrangements within the crystal structure lead to distinct solid-state photoluminescence properties. rsc.org
Differential UV-Visible spectroscopy can also be employed to study binding events. For instance, the chelation of metal ions by dihydroxypyrimidine derivatives, which share a similar core structure, has been successfully characterized by monitoring changes in their UV-Vis spectra upon addition of the metal ion. mdpi.com This approach could be adapted to study the interaction of this compound with metal ions or other analytes that perturb its electronic structure upon binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
